molecular formula C20H21NO3 B2754715 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide CAS No. 2034599-91-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2754715
CAS No.: 2034599-91-0
M. Wt: 323.392
InChI Key: MPJNJGKSYIJLEB-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety and a 3-methylphenyl substituent. The benzofuran group (a fused bicyclic aromatic system) and the hydroxypropyl linker contribute to its structural complexity, while the 3-methylphenyl acetamide core is a common pharmacophore in medicinal chemistry. Acetamide derivatives are widely investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJNJGKSYIJLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation reaction, which is used to form the benzofuran core . The reaction conditions often involve the use of basic or neutral conditions to achieve a good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxypropyl and methylphenyl groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other acetamide derivatives reported in the literature. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Pharmacological Activity Reference
Target Compound Acetamide 1-Benzofuran-2-yl, 3-methylphenyl, hydroxypropyl Not specified in evidence -
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Acetamide with quinazoline sulfonyl 4-Methoxyphenyl, pyrrolidine, quinazoline Anti-cancer (HCT-1, SF268, HT-15)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-acetamide 3-Methoxyphenyl, trifluoromethylbenzothiazole Patent-protected (anticancer focus)
V014-0775 (ChemDiv screening compound) Acetamide with indole and furan Furan-2-yl, indol-3-yl, tert-butylphenyl CNS/oncology screening candidate

Key Observations:

  • Benzofuran vs. Benzothiazole/Benzene Rings : The target compound’s benzofuran moiety (oxygen-containing heterocycle) may enhance metabolic stability compared to benzothiazole derivatives (e.g., ), which often exhibit improved bioavailability due to fluorine substituents .
  • Substituent Position : The 3-methylphenyl group in the target compound differs from the 4-methoxyphenyl group in ’s compound 36. Methoxy groups typically increase lipophilicity and membrane permeability, while methyl groups may reduce oxidative metabolism .
  • This could influence receptor binding kinetics .

Pharmacological Activity

  • Anti-Cancer Potential: Compound 38 () demonstrated IC50 values <10 µM against HCT-1 and MCF-7 cancer cell lines via MTT assays, attributed to its quinazoline sulfonyl group .
  • Synthetic Accessibility: The European patent () highlights trifluoromethylbenzothiazole acetamides as synthetically tractable via nucleophilic substitution, whereas the target compound’s hydroxypropyl-benzofuran linkage may require multi-step coupling (e.g., Mitsunobu or Grignard reactions) .

Toxicity and Environmental Impact

  • TRI List Compounds : lists perfluoroalkyl-modified acetamides as persistent environmental toxins due to their alkylthio chains. In contrast, the target compound’s aromatic substituents (benzofuran, methylphenyl) likely confer lower bioaccumulation risks .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 342.39 g/mol

Its structure features a benzofuran moiety, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
  • Substitution Reactions : The hydroxypropyl group is introduced via nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide linkage is created through acylation reactions with appropriate amines.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzofuran derivatives. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)15.5Induction of apoptosis
A549 (Lung Cancer)20.3Inhibition of cell proliferation
HepG2 (Liver Cancer)12.8Cell cycle arrest at G1 phase

These findings suggest that the compound may function as a cytotoxic agent by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, thereby reducing inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Receptors : It may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes related to cancer progression and inflammation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cancer cell apoptosis.

Case Studies and Research Findings

  • Study on MCF7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent in breast cancer treatment.
    "The compound induced apoptosis in MCF7 cells through the activation of caspase pathways."
  • Anti-inflammatory Effects : Another investigation highlighted its efficacy in reducing inflammation in a rat model of arthritis, showing decreased levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of benzofuran-containing acetamides typically involves multi-step reactions. For example, cascade [3,3]-sigmatropic rearrangements under metal-free, thermally promoted conditions (80–120°C) can efficiently construct the benzofuran core . Key parameters include solvent choice (e.g., THF or DMF), catalyst-free environments, and temperature control to minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzofuran and acetamide moieties. 1^1H NMR can identify the hydroxypropyl group (δ 1.8–2.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), while 13^{13}C NMR verifies carbonyl carbons (δ 165–170 ppm). Infrared (IR) spectroscopy detects O–H (3200–3600 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Anti-inflammatory Effects : ELISA-based measurement of TNF-α or IL-6 inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Solubility Enhancement : Use of co-solvents (DMSO/PEG) or nanoformulations .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Dose Optimization : Pharmacodynamic studies in rodent models to establish effective plasma concentrations .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR) .
  • QSAR Modeling : Use of descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How can synthetic impurities be identified and quantified during scale-up?

  • Methodological Answer :

  • Analytical HPLC : C18 columns with UV detection (λ = 254 nm) to resolve impurities. Gradient elution (10–90% acetonitrile in water) improves separation .
  • LC-MS : Identifies impurities via molecular ion peaks and fragmentation patterns.
  • Process Optimization : Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst impacts on purity .

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